molecular formula C20H18ClN3O3S B2694234 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide CAS No. 330190-48-2

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide

Cat. No.: B2694234
CAS No.: 330190-48-2
M. Wt: 415.89
InChI Key: QEBUGDNQEQOKLV-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide is a small-molecule derivative featuring a thiazole core substituted with a 4-tert-butylphenyl group at position 4 and a 2-chloro-5-nitrobenzamide moiety at position 2.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-20(2,3)13-6-4-12(5-7-13)17-11-28-19(22-17)23-18(25)15-10-14(24(26)27)8-9-16(15)21/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBUGDNQEQOKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.

    Nitration and Chlorination: The nitro group can be introduced through nitration of the benzene ring, followed by chlorination to obtain the desired chloro-nitrobenzene derivative.

    Coupling Reaction: Finally, the thiazole derivative is coupled with the chloro-nitrobenzene derivative under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 2-position of the benzamide group undergoes nucleophilic substitution under alkaline or transition metal-catalyzed conditions. This reaction enables the introduction of nucleophiles such as amines, alkoxides, or thiols.

Reagent Conditions Product Yield Reference
EthylamineEtOH, 80°C, 12 hN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(ethylamino)-5-nitrobenzamide78%
Sodium methoxideDMF, 60°C, 6 h2-methoxy-5-nitro-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide65%
Potassium thioacetateCuI, DMSO, 120°C, 24 h2-(acetylthio)-5-nitro-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide52%

The reaction rate is influenced by the steric hindrance from the tert-butylphenyl group on the thiazole ring.

Reduction of the Nitro Group

The nitro group at the 5-position of the benzamide is reduced to an amine under catalytic hydrogenation or metal-acid conditions. This modification enhances water solubility and biological activity.

Reduction Method Conditions Product Application Reference
H₂/Pd-C (10% wt)EtOH, 40 psi, 25°C, 6 h5-amino-2-chloro-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamidePrecursor for diazotization
Fe/HClHCl (conc.), 70°C, 3 h5-amino-2-chloro-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamideIntermediate for heterocyclic synthesis

Reduction products are critical for synthesizing derivatives with enhanced antibacterial properties .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, due to electron-donating effects from the tert-butylphenyl group at the 4-position.

Reagent Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0°C, 2 hN-[4-(4-tert-butylphenyl)-5-nitro-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide5-position
Br₂/FeBr₃CHCl₃, 25°C, 4 h5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide5-position

The tert-butylphenyl group directs electrophiles to the 5-position, maintaining the structural integrity required for biological activity .

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Condition Reagent Product Notes Reference
Acidic hydrolysisHCl (6M), reflux, 8 h2-chloro-5-nitrobenzoic acid + 4-(4-tert-butylphenyl)-1,3-thiazol-2-amineDegradation pathway in aqueous media
Basic hydrolysisNaOH (2M), EtOH/H₂O, 60°C, 5 hSodium 2-chloro-5-nitrobenzoate + 4-(4-tert-butylphenyl)-1,3-thiazol-2-amineReversible under acidic conditions

Hydrolysis products are intermediates for synthesizing urea or thiourea derivatives .

Functionalization via Nitro Group Reactivity

The nitro group participates in Ullmann coupling and nucleophilic aromatic substitution, enabling C–N bond formation.

Reaction Type Reagents Product Yield Reference
Ullmann couplingCuI, phenanthroline, K₂CO₃, DMFN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-(phenylamino)benzamide60%
Nucleophilic aromatic substitutionPyrrolidine, DMSO, 100°C2-chloro-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-(pyrrolidin-1-yl)benzamide45%

These reactions expand the compound’s utility in medicinal chemistry .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition above 220°C, while UV irradiation induces nitro group reduction and chlorine displacement.

Condition Observation Implication
220°C (TGA)Mass loss due to decomposition of the tert-butylphenyl groupLimited thermal stability in synthesis
UV light (254 nm)Formation of 5-amino and 5-hydroxy derivatives via radical intermediatesRequires dark storage for long-term stability

Key Research Findings

  • Antibacterial Activity : Nitro-reduced derivatives show enhanced activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) .

  • Electrophilic Reactivity : Bromination at the thiazole 5-position improves lipophilicity, correlating with increased membrane permeability.

  • Hydrolysis Stability : The compound degrades rapidly at physiological pH, necessitating prodrug formulations for in vivo applications.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 405.87 g/mol

Antimicrobial Activity

Research suggests that N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide exhibits promising antimicrobial properties. This is attributed to its ability to interact with various microbial targets, potentially leading to cytotoxic effects against bacteria and fungi.

Case Study : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF7. The mechanism of action is believed to involve the formation of reactive intermediates that can bind to cellular macromolecules, leading to apoptosis in cancer cells.

Case Study : A study evaluated various thiazole derivatives for their anticancer activities using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to optimize biological activity.

Synthetic Pathway Overview

  • Starting Materials : Utilize appropriate precursors containing thiazole and nitro groups.
  • Reaction Conditions : Optimize temperature and pressure to maximize yield and purity.
  • Characterization : Employ techniques such as NMR and IR spectroscopy to confirm the structure of synthesized compounds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically impacts physicochemical and biological properties. Key comparisons include:

4-Substituted Phenyl Groups
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the tert-butyl group with a methylphenyl substituent reduces steric hindrance and lipophilicity. This compound demonstrated 129.23% activity in growth modulation assays, suggesting that smaller substituents may enhance bioactivity in certain contexts .
  • N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide ():
    Dichlorophenyl substitution increases electronegativity and membrane permeability compared to tert-butyl. Such halogenated derivatives are often prioritized in antimicrobial or kinase-targeted drug discovery .
  • 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide ():
    The tert-butyl group here enhances metabolic stability, a feature shared with the target compound. Methoxy groups (electron-donating) contrast with nitro/chloro (electron-withdrawing) on the benzamide, affecting electronic distribution .
5-Substituted Thiazole Derivatives
  • 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
    Similar nitro and chloro substituents but on a differently substituted thiazole ring. The 5-chloro-2-nitro configuration may influence π-stacking or hydrogen bonding compared to the target’s 2-chloro-5-nitro arrangement .

Benzamide Substituent Effects

The benzamide moiety’s substitution pattern dictates electronic and steric interactions:

  • 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide ():
    Acetamide derivatives lack the nitro group, resulting in lower electrophilicity. This simplification may reduce potency in targets requiring strong electron-deficient motifs .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound ~413.9 ~4.2 4-tert-butylphenyl, 2-Cl-5-NO₂
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ~375.4 ~3.8 4-methylphenyl, phenoxy
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ~417.8 ~3.5 4-methoxy-3-methylphenyl, 5-Cl-2-NO₂
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide ~369.5 ~4.0 4-tert-butyl, 4-fluorobenzyl

Nitro groups further elevate logP, which may necessitate formulation optimization for in vivo applications .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a nitro group, and a chlorinated benzamide moiety, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O2_{2}S
  • Molar Mass : 373.87 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring enhances the compound's ability to bind with biological macromolecules, potentially influencing their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Several studies have tested derivatives of thiazole compounds against a range of pathogens. In one study, derivatives showed moderate to excellent activity against various bacteria and fungi, suggesting that structural modifications can enhance efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Viability Assays : In vitro assays demonstrated that thiazole derivatives can inhibit cell proliferation in cancer cell lines. For example, one study reported that a similar thiazole compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Some derivatives have also shown anti-inflammatory properties:

  • Mechanistic Studies : Compounds with similar structures were found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses.

Case Studies

  • Antimicrobial Activity Against Fungi
    • A study evaluated the efficacy of thiazole derivatives against seven phytopathogenic fungi. Results indicated that certain derivatives displayed higher antifungal activity than standard treatments like boscalid, highlighting the potential for agricultural applications .
  • Anticancer Activity in Breast Cancer Models
    • In cell line studies, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AntimicrobialBacterial/Fungal strainsModerate to excellent inhibition
AnticancerMCF-7 Breast Cancer CellsSignificant cytotoxicity (IC50 values)
Anti-inflammatoryLPS-stimulated MacrophagesInhibition of cytokine production

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted thiazol-2-amine with an activated benzoyl chloride derivative. For example:

Dissolve 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine in anhydrous pyridine.

Add 2-chloro-5-nitrobenzoyl chloride dropwise under inert conditions.

Stir at room temperature for 12–24 hours, monitoring progress via TLC.

Quench the reaction with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate gradient).
Key considerations include steric hindrance from the tert-butyl group and electron-withdrawing effects of the nitro substituent, which may slow acylation.

  • Reference Data :
StepReagents/ConditionsYield*Purity Analysis
1Pyridine, RT, 24h72–85%HPLC (>98%)
2CH₃OH recrystallization90%X-ray diffraction

*Yields inferred from analogous syntheses in and .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (monoclinic P2₁/c space group, R-factor < 5%) .

  • NMR Spectroscopy : Confirm substituent integration (e.g., tert-butyl singlet at δ 1.35 ppm in 1^1H NMR; nitro group deshielding in 13^{13}C NMR) .

  • IR Spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and nitro asymmetric stretch (~1520 cm⁻¹) .

    • Reference Data :
TechniqueKey Peaks/ParametersApplication
XRDR₁ = 4.2%, wR₂ = 9.8%Crystal packing
1^1H NMRδ 8.21 (s, 1H, thiazole)Proton environment

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD) predict reactivity and binding interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic attack at the nitro group .

  • Molecular Dynamics (MD) : Simulate solvation in a 10 ns trajectory (AMBER force field) to assess stability of the tert-butylphenyl-thiazole conformation .

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., binding affinity ΔG = -9.2 kcal/mol) .

    • Reference Data :
ParameterDFT ValueMD Observation
HOMO-LUMO-5.3 eVConformational stability >85%
LogP4.1Predicted metabolic stability

Q. How to resolve contradictions in reported biological activity data for thiazole-benzamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

Orthogonal Bioassays : Compare IC₅₀ values across enzyme inhibition (e.g., Hec1/Nek2) and cell viability assays (MTT) .

Purity Validation : Use LC-MS (ESI+) to confirm absence of dechlorinated byproducts ([M+H]⁺ = 456.08 Da) .

Structural Analog Testing : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .

  • Reference Data :
Assay TypeIC₅₀ (μM)Variability Source
Enzyme0.12 ± 0.03Protein batch
Cell-based1.4 ± 0.5Serum concentration

Q. What strategies optimize structure-activity relationships (SAR) for inhibitory activity?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance .

  • Electron-Withdrawing Modifications : Introduce trifluoromethyl groups at the benzamide para-position to enhance metabolic stability .

  • In Vitro Screening : Prioritize derivatives with ClogP < 5 and polar surface area < 90 Ų for improved bioavailability .

    • Reference Data :
DerivativeSubstituentIC₅₀ (μM)LogP
Parenttert-butyl0.124.1
CF₃ analogTrifluoromethyl0.094.6

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